N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with a carbohydrazide group and a methoxyphenylmethylidene moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-{(Z)-[4-(Benzyloxy)-3-fluorophenyl]methylene}-8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-{(Z)-[4-(Benzyloxy)-3-nitrophenyl]methylene}-1,3-benzothiazole-2-carbohydrazide
Uniqueness
N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups on the aromatic ring
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-11-16(12-23-24-20(25)17-13-21-9-10-22-17)7-8-18(19)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)/b23-12- |
InChI Key |
UVBCPJSQIZIFHA-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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